molecular formula C11H15BO4 B1429006 {3-[(Oxolan-3-yloxy)methyl]phenyl}boronic acid CAS No. 1350513-12-0

{3-[(Oxolan-3-yloxy)methyl]phenyl}boronic acid

Cat. No.: B1429006
CAS No.: 1350513-12-0
M. Wt: 222.05 g/mol
InChI Key: WLAWVOZSYDZOQC-UHFFFAOYSA-N
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Description

{3-[(Oxolan-3-yloxy)methyl]phenyl}boronic acid is an organic compound with the molecular formula C11H15BO4. It is a boronic acid derivative, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a phenyl ring substituted with a boronic acid group and an oxolan-3-yloxy methyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {3-[(Oxolan-3-yloxy)methyl]phenyl}boronic acid typically involves the following steps:

    Formation of the oxolan-3-yloxy methyl group: This can be achieved by reacting 3-hydroxyoxolane with a suitable methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment to the phenyl ring: The oxolan-3-yloxy methyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.

    Introduction of the boronic acid group:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Types of Reactions:

    Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound. It couples with aryl or vinyl halides to form biaryl or styrene derivatives.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Common Reagents and Conditions:

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like toluene or ethanol.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

Major Products:

    Biaryl Compounds: From Suzuki-Miyaura cross-coupling.

    Phenols: From oxidation reactions.

    Alcohols: From reduction reactions.

Scientific Research Applications

{3-[(Oxolan-3-yloxy)methyl]phenyl}boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of boron-containing drugs and as a tool in biochemical assays.

    Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {3-[(Oxolan-3-yloxy)methyl]phenyl}boronic acid primarily involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or cross-coupling reactions in organic synthesis .

Comparison with Similar Compounds

    Phenylboronic acid: Lacks the oxolan-3-yloxy methyl group, making it less versatile in certain synthetic applications.

    4-(Hydroxymethyl)phenylboronic acid: Contains a hydroxymethyl group instead of the oxolan-3-yloxy methyl group, leading to different reactivity and applications.

Uniqueness: {3-[(Oxolan-3-yloxy)methyl]phenyl}boronic acid is unique due to the presence of the oxolan-3-yloxy methyl group, which enhances its reactivity and allows for the formation of more complex molecules. This makes it particularly valuable in the synthesis of pharmaceuticals and fine chemicals .

Properties

IUPAC Name

[3-(oxolan-3-yloxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4/c13-12(14)10-3-1-2-9(6-10)7-16-11-4-5-15-8-11/h1-3,6,11,13-14H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAWVOZSYDZOQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)COC2CCOC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350513-12-0
Record name {3-[(oxolan-3-yloxy)methyl]phenyl}boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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